4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide
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Overview
Description
4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a fluorine atom attached to a benzene ring, which is further connected to an imidazolidinone moiety through an ethyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide typically involves the following steps:
Formation of the Imidazolidinone Moiety: This can be achieved by reacting ethylenediamine with phosgene to form 2-imidazolidinone.
Attachment of the Ethyl Linker: The 2-imidazolidinone is then reacted with an ethylating agent such as ethyl bromide to introduce the ethyl linker.
Sulfonamide Formation: The final step involves the reaction of the ethylated imidazolidinone with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazolidinone moiety can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the imidazolidinone moiety.
Reduction: Reduced forms of the imidazolidinone moiety.
Hydrolysis: Breakdown products of the sulfonamide bond.
Scientific Research Applications
4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial infections.
Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide antibiotics.
Chemical Biology: It serves as a probe to study enzyme interactions and inhibition.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-Oxo-1-imidazolidinyl)ethyl]methacrylamide: This compound also contains the imidazolidinone moiety but is used primarily in polymer chemistry.
2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate: Similar in structure but used in different applications such as adhesives and coatings.
Uniqueness
4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C11H14FN3O3S |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C11H14FN3O3S/c12-9-1-3-10(4-2-9)19(17,18)14-6-8-15-7-5-13-11(15)16/h1-4,14H,5-8H2,(H,13,16) |
InChI Key |
YAUXBUDXBLVLRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)CCNS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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